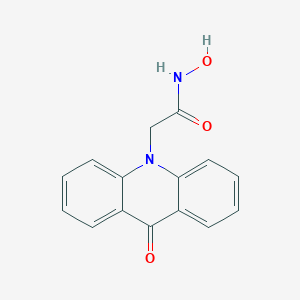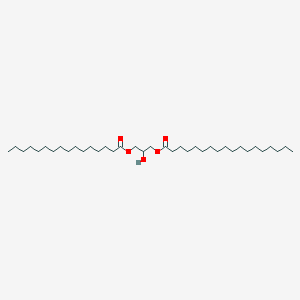
1-Palmitoyl-3-stearoyl-rac-glycerol
Overview
Description
1-Palmitoyl-3-stearoyl-rac-glycerol (POS) is a triacylglycerol molecule that is significant in the food industry, particularly in the production of cocoa butter and its equivalents. It is one of the symmetric monounsaturated triacylglycerols (SMUT) that can be derived from palm stearin, a byproduct of palm oil refining . POS is composed of palmitic and stearic fatty acids attached to a glycerol backbone, which contributes to its physical properties and functionality in food products.
Synthesis Analysis
The synthesis of POS can be achieved through lipase-catalyzed interesterification, a process that involves the enzymatic rearrangement of fatty acids on the glycerol backbone. This method has been optimized using response surface methodology (RSM) to maximize the yield of POS-enriched products while minimizing the undesirable acyl migration that can alter the fatty acid composition at the sn-2 position of the glycerol . The optimal conditions for the synthesis were found to be a specific enzyme amount, reaction time, and substrate molar ratio, resulting in a product with a significant percentage of POS .
Molecular Structure Analysis
The molecular structure of POS has been studied extensively due to its polymorphism, which is the ability of a compound to exist in more than one crystalline form. New insights into the β polymorphism of POS have revealed the existence of two new triclinic crystal forms, in addition to the previously known form. These polymorphs have different melting points and enthalpies of fusion, which are critical factors in determining the mechanical and thermal properties of products like chocolate .
Chemical Reactions Analysis
POS undergoes various chemical reactions, including crystallization processes that are influenced by its molecular structure. The α-melt-mediated crystallization of POS has been investigated to understand the solidification kinetics and the transformation of the α-phase to the δ-phase. This process is influenced by temperature and time, and it is crucial for the development of desired textures and qualities in food products .
Physical and Chemical Properties Analysis
The physical and chemical properties of POS are determined by its fatty acid composition and molecular structure. The melting points and enthalpies of fusion of its polymorphs are important for its application in food products, as they affect the melting behavior and stability of the final product . The fractionation of palm stearin to enrich POS content also highlights the importance of its physical properties, as the fractionation process relies on the selective crystallization and separation of desired triacylglycerols based on their melting points .
Scientific Research Applications
Enantiomeric Separation of Asymmetric Triacylglycerol :
- Recycle high-performance liquid chromatography (HPLC) with a chiral column was used for the enantiomeric separation of asymmetric triacylglycerols like 1-Palmitoyl-3-stearoyl-rac-glycerol. This method is significant in the analysis and separation of these compounds in complex mixtures, such as palm oil (Nagai et al., 2011).
Thermal and Structural Properties :
- Research on the thermal and X-ray diffraction experiments of binary mixtures involving compounds like this compound has contributed to understanding their thermal behavior and molecular structure (Zhang et al., 2009).
Enrichment in Palm Stearin :
- A study aimed at producing fractionated palm stearin enriched in symmetric monounsaturated triacylglycerols, such as this compound, used a two-stage acetone fractionation process. This research is significant for the food industry, particularly in preparing cocoa butter equivalents (Kang et al., 2013).
Analysis of Molecular Species in Edible Fats and Oils :
- The quantification of triacylglycerol molecular species, including this compound, in edible fats and oils, was achieved using gas chromatography-flame ionization detector. This method is crucial for precise quantification of TAG composition in various oils and fats (Yoshinaga et al., 2017).
Crystallization and Polymorphism Studies :
- Investigations into the crystallization and polymorphism of triacylglycerols, including this compound, have provided insights into their phase behavior, which is relevant for food science and technology (Bayés-García et al., 2016).
Mechanism of Action
Target of Action
1-Palmitoyl-3-stearoyl-rac-glycerol is a type of diacylglycerol . Diacylglycerols are known to play a crucial role in various biological processes, including serving as a secondary messenger in intracellular signal transduction pathways .
Mode of Action
It is known that diacylglycerols, in general, can activate protein kinase c (pkc), a family of enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Biochemical Pathways
This compound, being a diacylglycerol, is involved in lipid metabolism pathways . It can be produced from phosphatidic acid via the action of phosphatidate phosphatase or from triacylglycerols via the action of lipases . Once formed, diacylglycerols can be further metabolized to generate a variety of other bioactive lipids .
Pharmacokinetics
As a lipid molecule, it is likely to be absorbed in the intestine, distributed in the body associated with lipoproteins, metabolized in the liver, and excreted in the feces .
Result of Action
The activation of PKC by diacylglycerols like this compound can lead to a wide range of cellular responses, including cell growth, differentiation, and apoptosis . The specific effects would depend on the cell type and the specific isoform of PKC that is activated .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other lipids can affect its ability to interact with its targets . Additionally, factors such as pH and temperature can influence its stability and efficacy .
properties
IUPAC Name |
(3-hexadecanoyloxy-2-hydroxypropyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTGWUUHOMAGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H72O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17708-08-6 | |
| Record name | Glyceryl 1,3-palmitostearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017708086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GLYCERYL 1,3-PALMITOSTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/574ELF00YS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



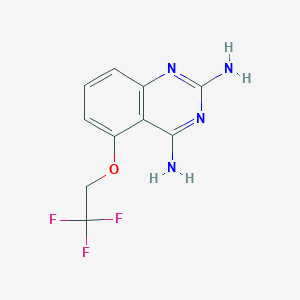
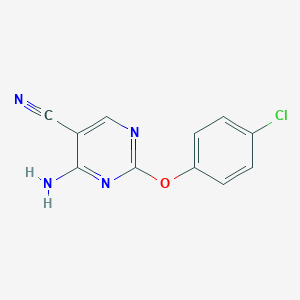

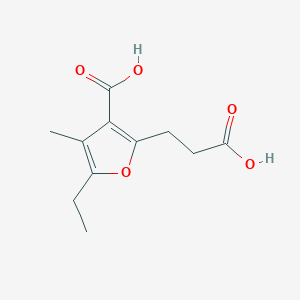
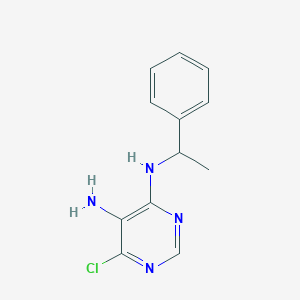
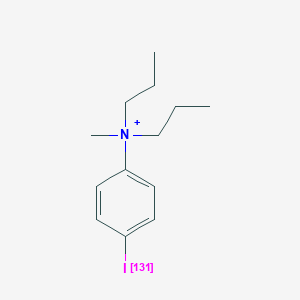

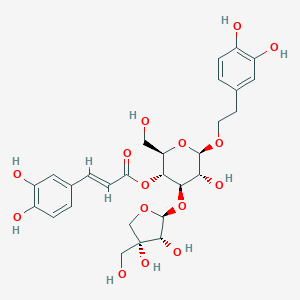
![2'-Methylspiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B53307.png)

![6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B53314.png)

